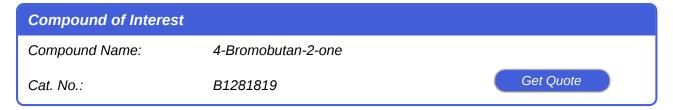


A Comprehensive Technical Guide to 4-Bromobutan-2-one: Synthesis, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromobutan-2-one**, a key building block in organic synthesis, particularly relevant to the pharmaceutical and agrochemical industries. This document outlines its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the construction of complex molecular architectures.

Synonyms and Alternative Names

4-Bromobutan-2-one is known by several alternative names in chemical literature and supplier catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.



Name Type	Name
IUPAC Name	4-bromobutan-2-one[1]
CAS Number	28509-46-8[2][3][4][5]
Synonyms	4-bromo-2-butanone[1][6]
2-acetoyl ethyl bromide[1][6]	_
bromomethyl acetone[6]	_
Methyl-(2-brom-aethyl)-keton[6]	
2-bromoethyl(methyl)ketone[6]	
1-ACETYL-2-BROMOETHANE[6]	
4-Brom-butan-2-on[6]	_
2-Butanone, 4-bromo-[1][6]	_

Quantitative Data

The physical and chemical properties of **4-Bromobutan-2-one** are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

Property	Value
Molecular Formula	C ₄ H ₇ BrO[2]
Molecular Weight	151.00 g/mol [2]
Boiling Point	59 °C @ 12 Torr[6][7]
Density (Predicted)	1.439 ± 0.06 g/cm ³ [6][7]
Appearance	Brown to reddish-brown liquid[7]
Storage Temperature	-20°C (in freezer, under inert atmosphere)[7]

Experimental Protocols



The synthesis of **4-Bromobutan-2-one** is most commonly achieved through the bromination of 4-hydroxybutan-2-one. Below is a detailed protocol based on a literature procedure with a reported yield of 89%.[4]

Synthesis of 4-Bromobutan-2-one from 4-Hydroxy-2-butanone

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the hydrogen bromide (HBr) byproduct.[2][4]

Materials:

- 4-Hydroxy-2-butanone
- Phosphorus tribromide (PBr₃)
- Pyridine
- Chloroform (anhydrous)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- · Ice bath



- · Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and drying

Procedure:

- To a stirred solution of 4-hydroxy-2-butanone (1.0 equivalent) in anhydrous chloroform in a round-bottom flask, add pyridine (1.0 equivalent).
- Cool the mixture to 0°C in an ice bath.
- Slowly add phosphorus tribromide (0.34 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
- After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 5 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **4-Bromobutan-2-one**.
- The product can be further purified by vacuum distillation.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **4-Bromobutan-2-one** from 4-hydroxy-2-butanone.



Synthesis of 4-Bromobutan-2-one 4-Hydroxy-2-butanone PBr₃ / Pyridine Chloroform, 20°C, 5h Bromination 4-Bromobutan-2-one

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